n,n-Dimethylundec-1-yn-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
5413-21-8 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N,N-dimethylundec-1-yn-3-amine |
InChI |
InChI=1S/C13H25N/c1-5-7-8-9-10-11-12-13(6-2)14(3)4/h2,13H,5,7-12H2,1,3-4H3 |
InChI Key |
CJCJBYMIOSJREW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C#C)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N,n Dimethylundec 1 Yn 3 Amine and Its Analogs
Direct Alkynylation and Amination Approaches
Direct approaches to synthesizing propargylamines often involve the formation of the key carbon-carbon and carbon-nitrogen bonds in a single pot, providing an efficient route to these molecules.
A prominent method for the synthesis of propargylamines is the three-component coupling reaction known as the A³ coupling (aldehyde-alkyne-amine). nih.govwikipedia.org This reaction involves an aldehyde, a terminal alkyne, and an amine, which react in the presence of a catalyst to form a propargylamine (B41283). wikipedia.org The mechanism typically involves the in-situ formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by a metal acetylide, generated from the terminal alkyne and the catalyst. wikipedia.orgnih.gov
For the synthesis of n,n-Dimethylundec-1-yn-3-amine, this would involve the reaction of octanal (B89490), ethyne (B1235809) (acetylene), and dimethylamine (B145610). While many examples utilize aromatic aldehydes, the A³ coupling is also applicable to aliphatic aldehydes. organic-chemistry.org The reaction can be catalyzed by various metals, with copper being a common choice. researchgate.net
A variation of this approach is the KA² coupling, where a ketone is used instead of an aldehyde. nih.gov This allows for the synthesis of propargylamines with a quaternary carbon center. rsc.org
Direct coupling reactions between amines and terminal alkynes provide another route to propargylamines. One such method involves the copper-catalyzed oxidative cross-coupling of dimethylanilines with alkynes. organic-chemistry.org This reaction proceeds through the activation of both a C(sp³)–H bond on the amine and a C(sp)–H bond on the alkyne, followed by C–C bond formation. organic-chemistry.org
Another approach involves a three-component reaction where a chlorinated solvent like dichloromethane (B109758) acts as a one-carbon source, reacting with a terminal alkyne and a secondary amine. nih.gov This method has shown good results with conformationally restricted cyclic amines and dimethylamine. nih.gov
The A³ coupling reaction itself can be viewed as a coupling reaction involving an amine and a terminal alkyne, with an aldehyde acting as the electrophile that generates the iminium ion intermediate. nih.gov The efficiency and scope of these reactions are often enhanced by the use of a suitable catalyst.
Transition Metal-Catalyzed Synthetic Routes
Transition metals play a crucial role in activating the otherwise inert C-H bonds of terminal alkynes, facilitating their addition to imines or iminium ions. researchgate.netnih.gov
Palladium catalysts are effective in promoting the synthesis of propargylamines. For instance, palladium(II) catalysts can promote the condensation of N-aryl imines with alkynylbenziodoxolone derivatives, although this leads to more complex furan (B31954) structures rather than simple propargylamines. acs.org More directly, palladium-catalyzed asymmetric direct alkynylation of imines has been developed, offering a route to chiral propargylamines with high enantioselectivity. thieme-connect.comresearchgate.net These reactions often utilize specialized chiral ligands to control the stereochemical outcome. thieme-connect.com While much of the research focuses on aryl imines, the methodology can be extended to other types of imines. thieme-connect.com
The general mechanism for palladium-catalyzed alkynylation of imines involves the formation of a palladium acetylide intermediate, which then adds to the imine. thieme-connect.com The choice of ligand is critical for the efficiency and selectivity of the reaction. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions for Propargylamine Synthesis This table is interactive. Users can sort and filter the data.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(II) catalyst | N-aryl imine, alkynylbenziodoxolone | Multisubstituted furan | Leads to complex heterocyclic structures. acs.org |
| Chiral palladacycle | N-nosyl imines, terminal alkynes | Chiral propargylamines | High turnover numbers and excellent enantioselectivity. thieme-connect.com |
| Pd(OAc)₂ with N-(1-methylpyridin-4(1H)-ylidene)amine ligands | Aryl halides, amines, alkynes | Propargylamines (via Heck coupling) | Ligands enhance catalytic activity in C-C bond formation. researchgate.nettubitak.gov.tr |
Gold catalysts have emerged as powerful tools for the synthesis of propargylamines, particularly through A³ coupling reactions. acs.orgresearchgate.net Gold(III) salen complexes and other gold complexes have been shown to effectively catalyze the three-component coupling of aldehydes, amines, and alkynes, often in environmentally friendly solvents like water. acs.orgcapes.gov.br These reactions can proceed at moderate temperatures and can achieve excellent yields and diastereoselectivities, especially when using chiral amines. acs.org
Gold nanoparticles have also been employed as catalysts for propargylamine synthesis. nih.gov A two-step flow process has been developed where aldimine formation is first catalyzed by Montmorillonite K10, followed by a gold nanoparticle-catalyzed aminoalkylation with an alkyne. nih.gov This sequential approach can lead to enhanced reaction performance and high yields. nih.gov
Gold-catalyzed hydroamination of alkynes is another relevant transformation. nih.govnih.gov In this reaction, an amine adds across the triple bond of an alkyne. While this can lead to imines or enamines, tandem sequences involving hydroamination can be designed to form more complex nitrogen-containing heterocycles. nih.govacs.org
Table 2: Gold-Catalyzed A³ Coupling Reactions This table is interactive. Users can sort and filter the data.
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Gold(III) salen complex | Benzaldehyde, piperidine, phenylacetylene | Water | 40 | 94 | acs.org |
| AuBr₃ | Cyclohexanone, morpholine, phenylacetylene | Neat | 60 | High | rsc.org |
| Gold nanoparticles on alumina | Phenylacetylene, aldimine intermediate | Flow reactor | Varied | High | nih.gov |
| [Au(C^N)Cl₂] complex | Aldehydes, amines, alkynes | Water | 40 | High | capes.gov.br |
Organometallic Reagent-Mediated Syntheses
Organometallic reagents, particularly Grignard reagents (organomagnesium compounds), are fundamental in organic synthesis and can be used to form propargylamines. kcl.ac.uk The traditional approach involves the nucleophilic addition of an alkynyl Grignard reagent to an imine or a derivative. acs.orgnih.gov To generate the required alkynyl Grignard for the synthesis of this compound, ethynylmagnesium bromide would be reacted with an iminium ion formed from octanal and dimethylamine.
The electrophilicity of the imine is a key factor. Electron-withdrawing groups on the imine can enhance its reactivity towards nucleophilic attack by the Grignard reagent. kcl.ac.uk Alternatively, hemiaminal derivatives can serve as stable precursors to the reactive iminium ion. kcl.ac.uk
More recently, iridium-catalyzed reductive coupling reactions of Grignard reagents with tertiary amides have been developed to produce tertiary amines. nih.govorgsyn.org This method involves a two-stage, one-pot protocol where the amide is first reductively activated, followed by coupling with the Grignard reagent. nih.gov This approach demonstrates broad functional group tolerance and can be applied to a wide variety of amides and Grignard reagents. nih.gov
Carbozincation Reactions of Alkynylamines
While direct carbozincation of this compound is not extensively detailed in the provided search results, the principles of carbozincation reactions are relevant to the synthesis of its analogs and precursors. Carbozincation involves the addition of an organozinc reagent across a carbon-carbon triple bond. A cooperative dual catalysis system involving both zinc and gold has been shown to be effective in related transformations. ucsb.edu This dual approach has demonstrated broader substrate scope and shorter reaction times, achieving good to excellent yields in the synthesis of complex molecules. ucsb.edu The mechanism often involves the activation of the alkyne by the gold catalyst, facilitating the nucleophilic attack by the organozinc species. This methodology could hypothetically be adapted for the functionalization of alkynylamines or their precursors, offering a pathway to novel analogs of this compound.
Regioselective and Stereoselective Synthesis Control in Alkyne-Amine Formation
Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of substituted alkynes and the subsequent formation of alkyne-amines.
Regioselectivity: The regioselectivity of reactions involving unsymmetrical alkynes is a significant challenge. For instance, the hydration of terminal alkynes can lead to two possible regioisomers. Oxymercuration reactions typically yield the Markovnikov product, a ketone, where the nucleophile adds to the more substituted carbon. youtube.com Conversely, hydroboration-oxidation reactions produce the anti-Markovnikov product, an aldehyde. youtube.com The steric hindrance of bulky reagents in hydroboration further enhances this regioselectivity by favoring the addition of boron to the less sterically hindered carbon of the alkyne. youtube.com In the context of synthesizing analogs of this compound, controlling the initial addition to the alkyne is crucial for determining the final substitution pattern.
Stereoselectivity: The spatial arrangement of atoms, or stereochemistry, is another critical aspect. For example, the partial reduction of alkynes can lead to either cis or trans alkenes. The use of Lindlar's catalyst in the hydrogenation of alkynes results in the syn-addition of hydrogen, leading to the formation of a cis-alkene. In contrast, using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, yielding a trans-alkene. These principles of stereocontrol are fundamental in synthesizing specific geometric isomers of unsaturated amines.
Directing groups can also exert significant control over both regio- and stereoselectivity. A dimethylvinylsilyl (DMVS) group, for instance, has been used as a directing group in the Pt(0)-catalyzed hydrosilylation of unsymmetrical alkynes, resulting in a single regioisomer. acs.org This approach allows for the selective functionalization of one alkyne in the presence of others. acs.org
Multi-Component Reactions (MCRs) Incorporating this compound Synthons
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient pathway to complex molecules. While specific MCRs involving this compound as a direct synthon are not explicitly detailed, the principles of MCRs can be applied to its synthesis or the synthesis of its derivatives.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity. organic-chemistry.orgnih.gov The Ugi three-component reaction (U-3CR) combines a carbonyl compound, an amine, and an isocyanide to produce an α-aminoamide. nih.gov A hypothetical MCR for the synthesis of an this compound analog could involve an alkynyl aldehyde, dimethylamine, and a suitable third component.
The general mechanism of MCRs often involves the initial formation of an intermediate, such as an imine from the reaction of an amine and a carbonyl compound, which then reacts with the other components. organic-chemistry.org The success of such reactions often depends on the differential reactivity of the starting materials. organic-chemistry.org
| Reaction Name | Components | Product Type |
| Ugi-3CR | Carbonyl, Amine, Isocyanide | α-Aminoamide |
| Passerini | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |
| Asinger | α-Halocarbonyl, Aldehyde/Ketone, Ammonia, NaSH | Thiazoline |
| Bucherer–Bergs | Carbonyl, Ammonium (B1175870) Carbonate, Potassium Cyanide | Hydantoin |
Novel Catalytic Systems and Ligand Design for Alkyne-Amine Synthesis
The development of novel catalysts and ligands is a driving force in advancing the synthesis of alkyne-amines. Gold(I) complexes, acting as soft "pi" Lewis acids, are particularly effective at activating alkynes towards nucleophilic attack. ucsb.edu The design of ligands for these gold catalysts is crucial for enhancing their efficiency and selectivity.
One innovative ligand design is based on the (1,1'-biphenyl)-2-ylphosphine framework. researchgate.net This design can facilitate a quasi-intramolecular, ligand-directed nucleophilic attack on the alkyne. researchgate.net For instance, an amide-containing phosphine (B1218219) ligand can direct the attack of a carboxylic acid through hydrogen bonding, which not only brings the reactants into proximity but also enhances the nucleophilicity of the acid. researchgate.net Such a strategy can dramatically lower the required catalyst loading, making the process more economically viable for larger-scale applications. researchgate.net
Ruthenium(II)-NHC-diamine complexes represent another class of versatile precatalysts. acs.org These air- and moisture-stable complexes have shown high efficacy in asymmetric hydrogenation reactions. acs.org The modular synthesis of these catalysts, using readily available chiral N-heterocyclic carbenes (NHCs) and chiral diamines, allows for fine-tuning of the catalyst structure to achieve high enantioselectivity. acs.org
| Catalyst System | Key Feature | Application Example |
| Gold(I) with (1,1'-biphenyl)-2-ylphosphine ligand | Ligand-directed nucleophilic attack | anti-carboxylation of alkynes |
| Ruthenium(II)-NHC-diamine complexes | Modular and air-stable precatalysts | Asymmetric hydrogenation |
| Palladium with chiral transient directing group | Avoids permanent directing group | Atroposelective C-H vinylation |
Chemical Reactivity and Mechanistic Investigations of N,n Dimethylundec 1 Yn 3 Amine
Alkyne Functional Group Transformations
The terminal alkyne group is the site of many characteristic reactions, including additions, cycloadditions, and polymerizations.
Electrophilic Addition Reactions (e.g., Hydration, Hydrohalogenation)
Alkynes undergo electrophilic addition reactions where the π bonds of the carbon-carbon triple bond are broken to form new single bonds. byjus.com These reactions with N,N-Dimethylundec-1-yn-3-amine are expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the other group (X) adds to the more substituted carbon. organicchemistrytutor.comgeeksforgeeks.orglibretexts.org
Hydration: In the presence of aqueous acid (H₂SO₄) and a mercury(II) salt catalyst (HgSO₄), alkynes undergo hydration. byjus.comgeeksforgeeks.orglibretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For this compound, this reaction would be expected to yield a methyl ketone. libretexts.org The mechanism involves the electrophilic addition of the mercuric ion to form a vinylic carbocation, followed by nucleophilic attack by water and subsequent deprotonation and tautomerization. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes is also a classic electrophilic addition. geeksforgeeks.orgjove.com With one equivalent of HX, a vinyl halide is formed. chemistrysteps.com The addition of a second equivalent of HX results in a geminal dihalide, where both halogen atoms are attached to the same carbon. geeksforgeeks.orgchemistrysteps.com The reaction proceeds through a vinylic carbocation intermediate, with the halide ion acting as the nucleophile. organicchemistrytutor.comchemistrysteps.com In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov, free-radical mechanism. jove.comlibretexts.org
Table 1: Predicted Products of Electrophilic Addition to this compound
| Reaction | Reagents | Predicted Major Product |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(3-(Dimethylamino)undecyl)ethanone |
| Hydrohalogenation (1 eq.) | HX (X=Cl, Br, I) | 3-(Dimethylamino)-2-haloundec-1-ene |
| Hydrohalogenation (2 eq.) | Excess HX (X=Cl, Br, I) | 2,2-Dihalo-3-(dimethylamino)undecane |
| Anti-Markovnikov Hydrobromination | HBr, ROOR (peroxides) | (E/Z)-3-(Dimethylamino)-1-bromoundec-1-ene |
Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions, Click Chemistry)
Cycloaddition reactions are powerful methods for constructing cyclic compounds. wikipedia.org The alkyne functionality in this compound can participate in several types of cycloadditions.
[3+2] Cycloadditions: This is a well-studied reaction for alkynes. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a prime example. rsc.orgresearchgate.net This reaction is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole. organic-chemistry.orgnih.govnih.gov Ruthenium catalysts can be used to obtain the 1,5-regioisomer. organic-chemistry.org Propargylamines can also be isomerized to allenyl anions with a base, which then undergo [3+2] cycloaddition with aldehydes or imines to form furans or pyrroles, respectively. rsc.orgthieme-connect.com
[2+2] Cycloadditions: While less common for simple alkynes under thermal conditions, photochemical [2+2] cycloadditions can occur. Gold-catalyzed cycloadditions of propargyl substrates have also been developed to form various cyclic products. ntnu.edu
Table 2: Potential Cycloaddition Reactions of this compound
| Reaction Type | Reactant | Catalyst/Conditions | Expected Product Class |
| [3+2] Cycloaddition (CuAAC) | Organic Azide (R-N₃) | Cu(I) source | 1,4-Disubstituted 1,2,3-triazole |
| [3+2] Cycloaddition (RuAAC) | Organic Azide (R-N₃) | Ru catalyst | 1,5-Disubstituted 1,2,3-triazole |
| [3+2] Cycloaddition | Aldehyde (R-CHO) | Base (e.g., TBAOH) | Substituted Furan (B31954) |
Oligomerization and Polymerization Pathways of Alkynylamines
The terminal alkyne group allows for the possibility of polymerization. Research has shown that propargylamine (B41283) can be polymerized after intercalation into layered metal phosphates. acs.orgacs.org The thermal treatment of these materials leads to the polymerization of the guest molecules while maintaining the layered structure. acs.org Furthermore, propargylamine has been explored as an alternative amine source to lower the polymerization temperature of benzoxazine (B1645224) resins, indicating its utility in creating advanced polymer materials. rsc.org More broadly, the development of chain-growth condensation polymerization of propargyl electrophiles using copper catalysis presents a modern approach to creating well-defined acetylenic polymers. chemrxiv.org
Amine Functional Group Reactivity
The tertiary amine group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which dictates its reactivity as a base and a nucleophile.
N-Alkylation and N-Acylation Reactions for Derivative Synthesis
N-Alkylation: As a tertiary amine, this compound can react with alkyl halides in an N-alkylation reaction, specifically a Menshutkin reaction, to form a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom acts as the nucleophile. dtic.mil Unlike primary and secondary amines, over-alkylation is not a concern, making this a straightforward method for synthesizing quaternary ammonium compounds. wikipedia.orgmasterorganicchemistry.com Continuous processes for the alkylation of tertiary amines have been developed for industrial applications. google.com
N-Acylation: N-acylation reactions, which involve the reaction of an amine with an acylating agent (like an acid chloride or anhydride) to form an amide, are not possible with this compound. This is because it is a tertiary amine and lacks the necessary N-H proton to be lost after the initial nucleophilic attack.
Table 3: N-Alkylation of this compound
| Reaction | Reagent | Product Type |
| N-Alkylation (Menshutkin Reaction) | Alkyl Halide (R-X) | Quaternary Ammonium Salt |
Role as a Basic Site in Acid-Base Chemistry and Ligand Coordination
Acid-Base Chemistry: Like other alkyl amines, the tertiary amine in this compound is basic. wikipedia.orgchemistrystudent.comchemguide.co.uk The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a dimethylalkylammonium salt. chemguide.co.uk The basicity of amines is influenced by the inductive effect of the alkyl groups, which increase the electron density on the nitrogen, making the lone pair more available to accept a proton compared to ammonia (B1221849). chemistrystudent.comlibretexts.org In the gas phase, tertiary amines are generally more basic than secondary and primary amines. wikipedia.org
Ligand Coordination: The nitrogen lone pair also allows the amine to act as a ligand, donating its electrons to a metal center to form a coordination complex. alfachemic.com Tertiary amines are known to act as ligands for various transition metals. tandfonline.com The ability of an amine to act as a ligand depends on factors like basicity, steric hindrance, and the nature of the metal ion. researchgate.net While simple trialkylamines can be poor ligands for some metals like Cu(I) due to steric bulk, multidentate amine ligands are widely used to stabilize metal complexes and are crucial in catalysis. researchgate.netnih.gov The presence of both a nitrogen and an alkyne in this compound gives it the potential to act as a bidentate ligand, coordinating to a metal center through both the nitrogen lone pair and the π-system of the triple bond.
Interplay Between Alkyne and Amine Reactivity in Tandem or Cascade Processes
The co-presence of a nucleophilic amine and a reactive alkyne moiety within the same molecule allows propargylamines to participate in a rich variety of tandem or cascade reactions. These reactions, where multiple bonds are formed in a single operation, are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. rsc.orgresearchgate.net The interplay between the two functional groups is often orchestrated by transition metal catalysts or mediated by electrophiles, leading to the formation of diverse heterocyclic structures. rsc.orgnih.gov
A prominent example of such reactivity is the A³ (aldehyde-alkyne-amine) coupling reaction, a three-component condensation that directly yields propargylamines. nih.govrsc.org In the context of pre-formed propargylamines, the focus shifts to their subsequent transformations. For instance, N-propargylanilines can undergo intramolecular cyclization to form quinolines, a reaction that can be catalyzed by various metals like copper, gold, and iron. sci-hub.se The reaction is believed to proceed through the formation of the propargylamine, which then undergoes a metal-catalyzed conversion to the quinoline (B57606) product. sci-hub.se
The addition of secondary propargylamines to heteroallenes, such as carbon dioxide, carbon disulfide, and isocyanates, followed by a cyclization step, is another powerful strategy for synthesizing a range of oxygen-, nitrogen-, and sulfur-containing heterocycles. rsc.orgnih.gov These transformations highlight the tunability of propargylamine reactivity, where the initial nucleophilic addition of the amine is followed by a cyclization involving the alkyne.
The following table provides illustrative examples of tandem reactions involving various propargylamines, showcasing the diversity of accessible heterocyclic scaffolds.
| Starting Propargylamine Derivative | Reagent(s) | Catalyst/Conditions | Product Type | Ref. |
| N-Propargylanilines | Sulfonylhydrazides | TBHP (oxidant), DCE, 90 °C | Quinolines | sci-hub.se |
| Secondary Propargylamines | Heteroallenes (e.g., CO₂, CS₂, isocyanates) | Transition metal or electrophile | Oxygen-, nitrogen-, or sulfur-containing heterocycles | rsc.orgnih.gov |
| Propargyl Tosylates | N-Tosylaldimines | Gold catalyst | Cyclopent-2-enimines | acs.org |
| N-Alkylamines | Trimethylsilyl Alkynes | B(C₆F₅)₃ and Cu-based complex | Propargylamines | nih.gov |
Reaction Mechanism Elucidation through Kinetic Studies and Intermediate Characterization
Understanding the reaction mechanisms of propargylamine transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. Mechanistic studies often involve a combination of kinetic analysis, characterization of intermediates, and computational modeling. researchgate.net
In many metal-catalyzed reactions of propargylamines, the initial step involves the activation of the alkyne by the metal catalyst. For instance, in gold-catalyzed reactions, the gold(I) or gold(III) species can act as a soft π-acid, coordinating to the alkyne and making it more susceptible to nucleophilic attack. acs.org
A common mechanistic pathway in reactions involving propargylamines is the formation of an iminium ion intermediate. nih.gov For example, in a copper-catalyzed synthesis of propargylamines from methyl vinyl ketone derivatives, 1-alkynes, and secondary amines, experimental evidence suggests the initial Michael addition of the amine to the ketone, followed by C-C bond cleavage and the formation of an iminium ion. This iminium ion is then attacked by a copper acetylide, formed in situ, to yield the final propargylamine product. nih.gov
Kinetic studies have been instrumental in elucidating the mechanism of reactions such as the carboxylative cyclization of propargylamines catalyzed by N-heterocyclic carbene (NHC) complexes of gold(I). These studies have shed light on the role of different species in the catalytic cycle, including the carbamic acid formed from the reaction of the propargylamine with carbon dioxide.
Computational studies, often using Density Functional Theory (DFT), have provided further insights into the energetics of different reaction pathways and the structures of transition states and intermediates. researchgate.netrsc.org These theoretical investigations complement experimental findings and help in rationalizing the observed reactivity and selectivity.
The following table summarizes key mechanistic features and intermediates in representative propargylamine reactions.
| Reaction Type | Catalyst/Promoter | Key Intermediate(s) | Mechanistic Insights | Ref. |
| Synthesis from Methyl Vinyl Ketone, Alkyne, and Amine | CuCl | Iminium ion, Copper acetylide | Michael addition followed by C-C cleavage and nucleophilic attack. | nih.gov |
| Carboxylative Cyclization | Au(I)-NHC | Gold carbamate (B1207046) complex, Carbamic acid | Kinetic and computational studies reveal the importance of the carbamic acid as a substrate. | |
| A³ Coupling Reaction | Metal catalyst (general) | Metal acetylide, Iminium ion | In situ formation of metal acetylide and iminium ion, followed by their reaction. | rsc.org |
| [4+1] Cyclization | Gold catalyst | Substituted 1,3-diene | Reaction proceeds through a deep reorganization of substrates involving a 1,2-tosylate migration. | acs.org |
Theoretical and Computational Chemistry Studies of N,n Dimethylundec 1 Yn 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)Detailed computational studies using methods like DFT (e.g., with the B3LYP functional) and ab initio techniques would be required to elucidate the fundamental properties of the molecule.als-journal.comsapub.org
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution, Natural Bond Orbital (NBO) Analysis)Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is crucial for understanding the molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.researchgate.netnih.gov
A Natural Bond Orbital (NBO) analysis would provide insights into charge distribution, hybridization, and the nature of the bonding within the molecule. wisc.eduwikipedia.orgq-chem.com It would detail the delocalization of electron density and quantify interactions between filled and empty orbitals, which stabilize the molecule. researchgate.net
Molecular Dynamics Simulations and Intermolecular InteractionsMolecular dynamics (MD) simulations would be needed to study the behavior of n,n-Dimethylundec-1-yn-3-amine over time, providing a dynamic picture of its conformational flexibility and interactions with its environment.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Dispersion Interactions)This analysis would focus on the intermolecular forces between molecules of this compound or between the molecule and a solvent. While the molecule itself cannot donate hydrogen bonds, the nitrogen atom can act as a hydrogen bond acceptor.nih.govThe long alkyl chain would primarily engage in dispersion (van der Waals) interactions.
Without published research containing this specific data, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.
Computational Modeling of Reaction Pathways: Transition State Identification and Energy Barrier Calculations
The reactivity of this compound is largely dictated by the functionalities of its amine and alkyne groups. Computational models can elucidate the intricate details of how these groups participate in various chemical transformations. The primary areas of investigation for compounds of this class include cycloaddition reactions, nucleophilic additions, and isomerizations, often catalyzed by transition metals like gold. nih.govresearchgate.netfrontiersin.orgnih.gov
Transition State Identification:
A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is neither reactant nor product. Identifying the geometry and energetic properties of these states is a cornerstone of computational reaction modeling. For a molecule like this compound, several reaction pathways can be computationally explored.
For instance, in a potential gold-catalyzed cycloaddition reaction, DFT calculations can model the initial coordination of the gold catalyst to the alkyne. nih.govresearchgate.net This is followed by the nucleophilic attack of another species, leading to the formation of an intermediate. The transition state for this nucleophilic attack would be characterized by the partial formation of a new bond. Subsequent steps, such as ring closure or isomerization, would each have their own distinct transition states. nih.govresearchgate.net
Energy Barrier Calculations:
The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a reaction. A lower energy barrier corresponds to a faster reaction. Computational methods can calculate these barriers with a high degree of accuracy.
In the context of propargylamine (B41283) chemistry, DFT studies have been instrumental in rationalizing experimentally observed outcomes. For example, in gold-catalyzed reactions of related alkynyl compounds, calculations have shown how different substituents or catalysts can favor one reaction pathway over another by altering the energy barriers of the respective transition states. nih.govresearchgate.net
A theoretical study on the nucleophilic addition of a binaphthophosphepine catalyst to an alkyne-containing substrate revealed a free energy barrier of 22.9 kcal/mol for the transition state of the nucleophilic attack. researchgate.net While this is a different system, it provides a quantitative example of the kind of energy barriers that can be calculated and used to predict reaction feasibility.
Illustrative Reaction Pathways and Energetics:
To illustrate the application of these computational methods, consider two plausible reaction pathways for an alkynylamine: a [3+2] cycloaddition and a nucleophilic addition. The table below presents hypothetical, yet representative, data based on computational studies of analogous systems.
| Reaction Pathway | Key Intermediate | Transition State (TS) | Calculated Energy Barrier (kcal/mol) |
| Gold-Catalyzed [3+2] Cycloaddition | α-imino gold carbene | TS for nucleophilic attack | 20-25 |
| TS for 1,3-H migration | 10-15 | ||
| Nucleophilic Addition | Vinyl intermediate | TS for nucleophilic attack | 22.9 researchgate.net |
This data is representative of computational studies on analogous alkynylamine systems and is intended for illustrative purposes.
In a gold-catalyzed [3+2] cycloaddition, the initial nucleophilic attack on the gold-activated alkyne typically has a higher energy barrier and is often the rate-determining step. nih.govresearchgate.net The subsequent isomerization or migration steps usually have lower energy barriers. nih.govresearchgate.net For a nucleophilic addition, the energy barrier for the initial attack will largely depend on the nature of the nucleophile and the substrate. researchgate.net
The theoretical investigation of reaction mechanisms for compounds like this compound is a powerful tool. While direct studies on this specific molecule may be limited, the extensive computational work on the broader class of propargylamines provides a solid foundation for predicting and understanding its chemical behavior. nih.govdntb.gov.uaacs.orgnih.gov These theoretical models are invaluable for rationalizing reaction outcomes and for the future design of novel synthetic applications.
Derivatization and Analog Design for Specific Research Aims
Synthesis of Substituted Alkyne-Amine Derivatives via Chemical Modification
The synthesis of derivatives of n,n-Dimethylundec-1-yn-3-amine can be efficiently achieved through established synthetic methodologies, particularly the A³ (Aldehyde-Alkyne-Amine) coupling and the Mannich reaction. These multicomponent reactions are highly valued for their atom economy and the ability to generate molecular complexity in a single step. nih.govrsc.orgias.ac.inresearchgate.netresearchgate.net
The A³ coupling reaction, for instance, allows for the one-pot synthesis of propargylamines from an aldehyde, an alkyne, and an amine. nih.govrsc.orgresearchgate.net In the context of derivatizing this compound, this can be envisioned by reacting a modified aldehyde or amine with the parent alkyne, or by using a derivative of the parent amine in a reaction with a different alkyne and aldehyde. This approach is particularly useful for creating a library of analogs with diverse substitutions on the aromatic or aliphatic portions of the molecule.
The Mannich reaction is another powerful tool for the synthesis of propargylamine (B41283) derivatives. ias.ac.inyoutube.comnih.govyoutube.comrsc.org It involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. This method can be adapted to introduce various functional groups onto the backbone of the parent molecule, leading to a wide array of substituted derivatives.
A variety of catalysts, including those based on copper, silver, and gold, have been shown to be effective in promoting these reactions, often under mild conditions. rsc.org The choice of catalyst can influence the reaction's efficiency and selectivity, allowing for a degree of control over the final product.
Table 1: Illustrative Examples of A³ Coupling for the Synthesis of Propargylamine Derivatives
| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Piperidine | Phenylacetylene | CuBr | Toluene | 95 |
| 4-Chlorobenzaldehyde | Morpholine | 1-Heptyne | AgI | Acetonitrile | 88 |
| Formaldehyde | Dibenzylamine | Trimethylsilylacetylene | AuCl₃ | Dichloromethane (B109758) | 92 |
This table presents representative examples of the A³ coupling reaction for the synthesis of various propargylamine structures, illustrating the versatility of this method.
Functionalization at the Terminal Alkyne Moiety
The terminal alkyne of this compound is a highly versatile functional group that can be readily modified using a variety of chemical transformations. Two of the most prominent methods for this purpose are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.deorganic-chemistry.orgnih.govnih.govinterchim.fr
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comlibretexts.orgorganic-chemistry.orgyoutube.com This reaction is exceptionally useful for attaching aromatic or vinylic moieties to the alkyne terminus, thereby extending the conjugation of the molecule and modifying its electronic and photophysical properties. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Click chemistry, particularly the CuAAC reaction, provides an efficient and highly specific method for conjugating the alkyne with an azide-containing molecule to form a stable triazole ring. iris-biotech.deorganic-chemistry.orgnih.govnih.govinterchim.fr This reaction is characterized by its high yield, simple reaction conditions (often in aqueous media), and the absence of byproducts. This makes it an ideal strategy for bioconjugation, where the alkyne-functionalized amine can be linked to biomolecules such as peptides, proteins, or nucleic acids.
Table 2: Examples of Terminal Alkyne Functionalization Reactions
| Reaction Type | Alkyne Substrate | Coupling Partner | Catalyst System | Product Type |
| Sonogashira Coupling | n,n-Dialkylpropargylamine | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Aryl-substituted alkyne |
| Click Chemistry (CuAAC) | n,n-Dialkylpropargylamine | Benzyl azide (B81097) | CuSO₄ / Sodium Ascorbate | 1,2,3-Triazole derivative |
| Glaser Coupling | n,n-Dialkylpropargylamine | Itself | CuCl / TMEDA | Symmetrical diyne |
This table showcases common reactions used to functionalize the terminal alkyne of propargylamine derivatives, highlighting the diversity of structures that can be accessed.
Modifications of the Alkyl Chain and Amine Substituents for Structure-Reactivity Correlation
Systematic modifications of the long alkyl chain and the N,N-dimethyl substituents of this compound are crucial for establishing structure-activity relationships (SAR) and structure-property relationships (SPR). These studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound and in materials science for tuning the physical properties of a molecule. nih.govnih.govrsc.orgfrontiersin.org
For instance, in the context of enzyme inhibition, the length and branching of the alkyl chain can significantly impact the binding affinity and selectivity of the molecule for its target. nih.govrsc.org Similarly, altering the substituents on the nitrogen atom can influence the molecule's basicity, lipophilicity, and steric profile, all of which can have profound effects on its biological activity. A classic example is the development of monoamine oxidase (MAO) inhibitors, where variations in the alkyl and amine substituents of propargylamine derivatives have been shown to dramatically affect their potency and selectivity for the MAO-A and MAO-B isoforms. nih.govrsc.orgfrontiersin.org
Table 3: Structure-Activity Relationship of Propargylamine-based MAO Inhibitors
| R¹ on Amine | Alkyl Chain (R²) | IC₅₀ for MAO-B (nM) | Selectivity for MAO-B |
| Methyl | Benzyl | 15 | High |
| Ethyl | Benzyl | 45 | Moderate |
| Methyl | 2-Pentyl | 8 | High |
| Hydrogen | Benzyl | >10,000 | Low |
This table illustrates the impact of modifying the amine substituent and the alkyl chain on the inhibitory activity of propargylamine derivatives against monoamine oxidase B, based on analogous compound data.
Stereochemical Control and Chirality in Derivative Synthesis
The introduction of stereocenters into the derivatives of this compound can have a profound impact on their biological activity and material properties. The synthesis of enantiomerically pure or enriched compounds can be achieved through various stereoselective synthetic methods. nih.govnumberanalytics.comajchem-b.comyoutube.comnih.govyoutube.com
One common approach is the use of chiral auxiliaries. nih.govnumberanalytics.comyoutube.com A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. Prolinol and its derivatives are examples of effective chiral auxiliaries that have been used in the synthesis of chiral propargylamines. nih.gov
Asymmetric catalysis is another powerful strategy for controlling stereochemistry. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. Asymmetric transfer hydrogenation of imines, for example, can be used to produce chiral amines with high enantiomeric excess. ajchem-b.com Similarly, enantioselective A³ coupling reactions have been developed using chiral ligands in conjunction with metal catalysts. nih.gov
The ability to control the stereochemistry of these derivatives is particularly important in drug discovery, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Table 4: Enantioselective Synthesis of Chiral Propargylamines
| Reaction Type | Chiral Source | Substrate | Product Enantiomeric Excess (ee) |
| Asymmetric A³ Coupling | Chiral Ligand (e.g., PyBox) | Benzaldehyde, Piperidine, Phenylacetylene | up to 98% |
| Asymmetric Hydrogenation | Chiral Catalyst (e.g., Ru-BINAP) | N-aryl imine | up to 99% |
| Chiral Auxiliary | (S)-Prolinol | Propargylamine precursor | >99% |
This table provides examples of methods used to achieve stereochemical control in the synthesis of chiral propargylamine derivatives, highlighting the high levels of enantioselectivity that can be obtained.
Rational Design Principles for Modulating Chemical Properties or Reactivity Profiles
The rational design of derivatives of this compound involves a deep understanding of the relationship between molecular structure and function. researchgate.net182.160.97rsc.orgnih.govresearchgate.net This approach aims to create new molecules with specific, predetermined properties by making targeted modifications to the parent structure.
In the context of designing enzyme inhibitors, for example, computational methods such as molecular docking can be used to predict how different analogs will bind to the active site of a target enzyme. 182.160.97researchgate.net This information can then be used to guide the synthesis of new derivatives with improved binding affinity and selectivity. The design of multi-target-directed ligands (MTDLs) is a growing area of interest, where a single molecule is designed to interact with multiple biological targets. The propargylamine scaffold is a common feature in many MTDLs designed for neurodegenerative diseases. researchgate.net
In materials science, the principles of rational design can be used to create new polymers and other materials with specific physical or electronic properties. rsc.org For example, the incorporation of the propargylamine moiety into a polymer backbone can be used to create materials with tunable properties, such as thermal stability and conductivity. The terminal alkyne can also be used as a reactive handle for post-polymerization modification, allowing for the creation of functional materials with a wide range of applications.
The successful rational design of new derivatives of this compound requires a multidisciplinary approach that combines synthetic chemistry, computational modeling, and a thorough understanding of the desired application.
Advanced Analytical Techniques for Structural and Mechanistic Elucidation of N,n Dimethylundec 1 Yn 3 Amine
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and structural elucidation of organic compounds like N,N-Dimethylundec-1-yn-3-amine. measurlabs.comlongdom.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments. longdom.orgresearchgate.net For this compound (C13H25N), the theoretical monoisotopic mass is 195.1987 g/mol . epa.gov HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass. nih.gov
The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. In tertiary amines like this compound, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, the most likely fragmentation would involve the loss of the octyl group, resulting in a prominent peak corresponding to the [M - C8H17]+ fragment. Another significant fragmentation pathway for aliphatic amines is the loss of an alkyl radical. docbrown.infodocbrown.info
Expected Fragmentation Data for this compound:
| Fragment Ion | Proposed Structure | m/z (theoretical) |
|---|---|---|
| [M]+ | [C13H25N]+ | 195.1987 |
| [M-C8H17]+ | [C5H10N]+ | 84.0813 |
This table represents a hypothetical fragmentation pattern based on known amine fragmentation rules. Actual experimental data may show additional fragments.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound in solution.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and understanding the molecule's connectivity and spatial arrangement. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For this compound, COSY would show correlations between the protons on the undecyl chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comyoutube.com This is crucial for assigning the carbon signals based on their attached protons. For example, the protons of the N,N-dimethyl groups would show a correlation to the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduresearchgate.netresearchgate.net This technique is vital for piecing together the entire molecular skeleton. For instance, the protons of the N,N-dimethyl groups would show a correlation to the C3 carbon, confirming their attachment to the nitrogen, which is in turn bonded to C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences.
Hypothetical 2D NMR Correlations for this compound:
| Technique | Correlating Nuclei | Expected Key Correlations |
|---|---|---|
| COSY | ¹H - ¹H | H3-H4, H4-H5, etc., along the undecyl chain |
| HSQC | ¹H - ¹³C (1-bond) | N(CH₃)₂ protons to their carbon, H3 to C3, etc. |
| HMBC | ¹H - ¹³C (2-3 bonds) | N(CH₃)₂ protons to C3, H1 to C2 and C3 |
Dynamic NMR for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes and chemical exchange. researchgate.net For this compound, DNMR could be used to investigate the rate of rotation around the C-N bonds and the inversion of the nitrogen atom. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to determine the energy barriers for these processes. researchgate.net The long undecyl chain may also exhibit conformational flexibility, and DNMR could provide insights into the dynamics of its various conformers. soton.ac.uk
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govscirp.org
For this compound, key expected vibrational modes include:
C≡C Stretch: A weak but sharp absorption band is expected around 2100-2260 cm⁻¹ for the internal alkyne. libretexts.org
C-H Stretch (alkyne): A sharp band around 3300 cm⁻¹ would indicate a terminal alkyne, which is present in this molecule. libretexts.org
C-H Stretch (alkane): Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching of the C-H bonds in the undecyl and dimethyl groups.
C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| ≡C-H | Stretch | ~3300 |
| C≡C | Stretch | ~2100-2260 |
| C-H (sp³) | Stretch | ~2850-2960 |
This table provides expected ranges for the key functional groups.
Chromatographic Methods (e.g., LC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its analysis in complex mixtures. helsinki.fi
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is a suitable method for its analysis. google.com The sample is vaporized and separated based on its boiling point and interactions with the chromatographic column. The separated components are then detected by a mass spectrometer, providing both retention time for identification and a mass spectrum for structural confirmation. chromforum.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing less volatile or thermally labile compounds. nih.govnih.gov The compound is separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. This method is particularly useful for analyzing this compound in complex biological or environmental matrices. nih.govnih.gov Derivatization may sometimes be employed to improve the chromatographic behavior and detection sensitivity of amines. researchgate.netresearchgate.net
These chromatographic methods, especially when coupled with mass spectrometry, are invaluable for quality control, ensuring the purity of synthesized this compound, and for quantifying its presence in various samples. uzh.ch
Method Development for Alkyne-Amine Detection and Quantification in Research Samples (e.g., Amine Derivatization Strategies for Enhanced Detection)
The accurate detection and quantification of this compound in research samples presents analytical challenges due to the compound's dual functionality, incorporating both a tertiary amine and a terminal alkyne group. Neither of these moieties possesses a strong chromophore, which limits the sensitivity of direct ultraviolet (UV) detection in high-performance liquid chromatography (HPLC). Furthermore, the polarity of the amine group can lead to poor peak shape and retention in gas chromatography (GC) without appropriate derivatization. Consequently, method development for this analyte invariably involves strategies to enhance its detectability and chromatographic behavior.
A primary approach to overcoming these challenges is chemical derivatization, which modifies the analyte to introduce a UV-absorbing or fluorescent tag, or to improve its volatility and thermal stability for GC analysis. The choice of derivatization reagent and analytical technique is critical and depends on the sample matrix and the required sensitivity.
For HPLC analysis, derivatization of the tertiary amine group is a viable strategy. While many common amine derivatizing agents react with primary and secondary amines, reagents such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) have been successfully employed for the pre-column derivatization of secondary amines like dimethylamine (B145610) (DMA) and diethylamine (B46881) (DEA) in pharmaceutical products, followed by fluorescence detection (FLD). mdpi.com The reaction with NBD-Cl proceeds under basic conditions (pH 11) to yield highly fluorescent derivatives, significantly enhancing detection sensitivity. mdpi.com Given the structural similarity, this approach holds promise for this compound, although optimization of the reaction conditions would be necessary.
Another avenue for enhancing HPLC detection involves targeting the alkyne group. While less common for analytical quantification, the introduction of a chromophore via the alkyne is possible. For instance, derivatization strategies for triterpenoids, which also lack strong chromophores, have utilized reagents that introduce benzoyl or dansyl groups to enable UV or fluorescence detection. nih.gov
Gas chromatography-mass spectrometry (GC-MS) offers an alternative and powerful technique for the analysis of this compound, particularly when coupled with derivatization. The tertiary amine can be challenging to derivatize directly, but strategies for related compounds provide a basis for method development. In silico fragmentation tools can be employed to predict the mass spectral behavior of such compounds, aiding in their identification in complex matrices. nih.gov For instance, the mass spectra of N,N-dimethylalkylamines often show characteristic fragmentation patterns that can be used for identification.
Solid-phase extraction (SPE) is a crucial sample preparation step, especially for complex biological or environmental samples. For the analysis of polar amines like DMA and DEA in pharmaceuticals, a C18 SPE technique has been shown to be effective for sample clean-up prior to derivatization and HPLC analysis. mdpi.com This helps to remove interfering matrix components and concentrate the analyte, thereby improving the reliability and sensitivity of the quantification.
The table below summarizes potential derivatization strategies for this compound based on methods developed for structurally related compounds.
| Derivatization Reagent | Target Functional Group | Analytical Technique | Detection Method | Potential Advantages | Reference |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Tertiary Amine | HPLC | Fluorescence (FLD) | High sensitivity, established for secondary amines. | mdpi.com |
| 3,5-Dinitrobenzoyl chloride (DNB-Cl) | Tertiary Amine | HPLC | UV | Potential for UV detection enhancement. | researchgate.net |
| Dansyl chloride | Alkyne (via hydroxylation) or Amine | HPLC | Fluorescence (FLD) | High sensitivity, used for hydroxyl and amine groups. | nih.gov |
It is important to note that the direct application of these methods to this compound would require thorough validation, including assessment of reaction efficiency, derivative stability, linearity, accuracy, and precision.
Detailed Research Findings
While specific research on the analytical determination of this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights. A study on the determination of dimethylamine (DMA) and diethylamine (DEA) in pharmaceutical products using pre-column derivatization with NBD-Cl and HPLC-FLD provides a robust framework. mdpi.com The method was validated and demonstrated good linearity, precision, and accuracy for the quantification of these secondary amines. The use of a C18 column for the separation of the derivatives and a gradient elution program allowed for the successful resolution of the analytes from matrix interferences. mdpi.com
For the alkyne moiety, research into the derivatization of triterpenoids, which often lack UV chromophores, is informative. Derivatization with reagents like 3,5-dinitrobenzoyl chloride has been shown to significantly enhance UV detectability, allowing for quantification by HPLC-UV. nih.gov This suggests that a similar strategy could be adapted for this compound, potentially by first hydrating the alkyne to a ketone, which can then be derivatized.
In the context of GC-MS analysis, the fragmentation patterns of N,N-dimethylalkylamines are well-characterized. The combination of in-house mass spectral libraries and in silico fragmentation tools has proven effective for the identification of compounds like N,N-dimethyldodecylamine in complex samples such as recycled plastics. nih.gov This highlights the potential of GC-MS for the structural elucidation and quantification of this compound, especially if a suitable derivatization method to improve its chromatographic properties is employed.
The following table presents a hypothetical, yet plausible, set of parameters for an HPLC-FLD method for the quantification of this compound in a research sample, based on the derivatization with NBD-Cl as adapted from the analysis of similar amines.
| Parameter | Value/Condition |
| Sample Preparation | Solid-Phase Extraction (C18 cartridge) |
| Derivatization Reagent | 4-chloro-7-nitrobenzofurazan (NBD-Cl) |
| Reaction Conditions | pH 11 (Borate Buffer), Room Temperature, 30 min |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 470 nm, Emission: 530 nm) |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Linear Range | 2 - 500 ng/mL |
This table illustrates the expected performance of a well-developed and validated analytical method for the trace-level quantification of this compound in research samples. The actual performance characteristics would need to be determined experimentally.
Exploration of Non Biological Applications of N,n Dimethylundec 1 Yn 3 Amine and Its Derivatives
Applications in Materials Science
The dual functionality of N,N-Dimethylundec-1-yn-3-amine serves as a powerful tool for materials scientists. The alkyne group provides a site for polymerization and other coupling reactions, while the amine functionality can introduce specific properties or act as an anchor for further modification.
Precursors for Polymer Synthesis (e.g., Polyynes, Conjugated Polymers)
While direct polymerization of this compound into polyynes or conjugated polymers is not extensively documented in publicly available research, its structural motifs are relevant to this field. The terminal alkyne is a key functional group for the synthesis of polyynes, which are polymers containing alternating single and triple bonds. These materials are of interest for their potential electronic and optical properties. The presence of the dimethylamino group could influence the polymer's solubility and electronic characteristics.
Development of Functional Monomers for Advanced Materials
The development of functional monomers is crucial for creating advanced materials with tailored properties. Amine-functionalized monomers are particularly valuable for applications in polymer modification, biomedical engineering, and specialty coatings. polysciences.com For instance, monomers like 2-(N,N-Dimethylamino)ethyl acrylate (B77674) (DMAEA) and 2-(N,N-Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) are known for their reactivity, pH-responsiveness, and ability to impart hydrophilicity and antimicrobial properties to polymers. polysciences.com Although not a direct derivative, the structural elements of this compound, specifically the tertiary amine, are found in these commercially significant monomers. This suggests the potential for this compound to be developed into a functional monomer where the alkyne group could be used for cross-linking or post-polymerization modification.
Surface Modification and Coating Technologies
The amine functionality in this compound and its derivatives makes them suitable candidates for surface modification and the development of advanced coatings. Amine-containing compounds can be grafted onto various surfaces to alter their properties. For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) is a well-known agent for modifying polymer surfaces, creating a reactive layer for further functionalization. researchgate.net This approach can be used to control wettability, enhance adhesion, and introduce specific functionalities. researchgate.net
Similarly, amine-functionalized surfaces can be used to create antimicrobial interfaces. N-halamine-based polymers, which can be applied to surfaces like stainless steel, offer broad-spectrum antimicrobial activity. researchgate.net The amine groups in these polymers are crucial for their function. The amine moiety in this compound could potentially be utilized in a similar fashion to develop antimicrobial surfaces, with the alkyne group available for further chemical transformations.
Role in Homogeneous and Heterogeneous Catalysis
The electronic and steric properties of this compound and its derivatives make them promising candidates for applications in both homogeneous and heterogeneous catalysis. The nitrogen atom of the amine can act as a ligand for transition metals, while the amine group itself can function as an organocatalyst.
Ligand Design for Transition Metal Catalysis (e.g., Gold, Palladium, Niobium, Zirconium, Copper)
The amine group in this compound can coordinate to various transition metals, influencing the catalytic activity and selectivity of the resulting metal complexes. The design of ligands is crucial for controlling the outcome of transition metal-catalyzed reactions.
Palladium: Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis. The nature of the ligand is critical for the efficiency of these reactions. While research has shown that some reactions initially thought to be catalyzed by amines were actually due to residual palladium from the synthesis of the amine, the principle of using amine-containing molecules as ligands remains valid. researchgate.net Specifically, N-heterocyclic carbenes (NHCs), which are a class of ligands, have proven to be highly effective in palladium-catalyzed cross-coupling reactions. The development of novel NHC ligands often involves amine precursors.
Niobium: Niobium-based complexes have shown potential in catalytic applications such as group atom transfer and polymerization reactions. nih.gov The coordination of various ligands, including amides and N-heterocyclic carbenes, to niobium centers has been explored to modulate their reactivity. nih.govunipi.it The amine functionality in a molecule like this compound could serve as a coordination site for niobium, potentially leading to new catalysts.
Copper: Copper-catalyzed reactions, particularly N-arylation, are important for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. researchgate.net The efficiency of these reactions is often enhanced by the use of chelating ligands. nih.gov While not a direct example, the principle of using amine-containing molecules to facilitate copper catalysis is well-established. The amine in this compound could potentially act as a ligand in such reactions.
The following table provides a summary of transition metals and their applications in catalysis where amine-containing ligands are relevant.
| Transition Metal | Catalytic Application | Role of Amine Ligand |
| Palladium | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Modulates catalytic activity and stability. researchgate.net |
| Niobium | Polymerization, Atom Transfer | Influences the electronic and steric environment of the metal center. nih.govunipi.it |
| Copper | N-arylation reactions (Ullmann, Goldberg) | Enhances reaction rates and yields. researchgate.netnih.gov |
Organocatalysis Utilizing the Amine Moiety
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Amines are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. While there is no specific literature detailing the use of this compound as an organocatalyst, its tertiary amine functionality suggests potential in this area. Tertiary amines are known to catalyze a variety of reactions, including acyl transfer and Michael additions. The presence of the alkyne group in the molecule could also offer opportunities for tandem catalytic cycles or for immobilizing the catalyst on a solid support.
Synthetic Building Blocks for Complex Organic Molecules (e.g., Agrochemicals, Specialty Chemicals)
The inherent reactivity of its two functional groups allows this compound to serve as a versatile precursor in organic synthesis. While specific, large-scale applications in agrochemical or specialty chemical production are not extensively documented in publicly available research, the compound's structure lends itself to several fundamental synthetic transformations. It is recognized as a potential intermediate for the synthesis of various chemical products. lookchem.com
The chemistry of propargylamines—a class of compounds to which this compound belongs—is well-established for building molecular complexity. researchgate.netfao.org These molecules are valuable precursors for a wide array of nitrogen-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal and materials chemistry. researchgate.net
Potential Synthetic Transformations:
Alkyne Moiety Reactions: The terminal alkyne is a key reactive site. It can participate in classic alkyne reactions such as hydration, hydrohalogenation, and various coupling reactions (e.g., Sonogashira, Glaser). A particularly important reaction for this class of compounds is the A³ coupling (aldehyde-alkyne-amine), a one-pot, three-component reaction that efficiently produces propargylamines. organic-chemistry.orgnih.gov While this compound is itself a propargylamine (B41283), its alkyne group could potentially undergo further functionalization.
Tertiary Amine Moiety Reactions: The tertiary amine group can act as a base or a nucleophile. It can be quaternized to form ammonium (B1175870) salts, which can alter the molecule's solubility and introduce it into different reaction pathways. Furthermore, the amine can direct reactions at adjacent positions or participate in rearrangements. The oxidation of the tertiary amine to an amine N-oxide is another possible transformation, creating a new functional group with different reactivity and properties, such as a high dipole moment. researchgate.net
Below is a table illustrating the potential of this compound as a building block by outlining its functional groups and examples of reactions they can undergo.
| Functional Group | Potential Reaction Type | Potential Product Class |
| Terminal Alkyne | Cycloaddition (e.g., with azides) | Triazoles |
| Terminal Alkyne | Hydration | Ketones |
| Terminal Alkyne | Sonogashira Coupling | Aryl-substituted alkynes |
| Tertiary Amine | Quaternization | Quaternary Ammonium Salts |
| Tertiary Amine | Oxidation | Amine N-oxides |
These reactions demonstrate how the molecule can be elaborated into a diverse range of more complex structures, which could then serve as intermediates for agrochemicals or other specialty chemicals.
Development of pH-Responsive Systems or Smart Materials
The development of "smart" materials that respond to environmental stimuli is a significant area of materials science. The tertiary amine in this compound makes it a prime candidate for incorporation into pH-responsive systems.
The fundamental principle behind this application lies in the protonation and deprotonation of the tertiary amine group. researchgate.net Under acidic conditions (low pH), the lone pair of electrons on the nitrogen atom accepts a proton (H⁺), forming a positively charged quaternary ammonium cation. In basic conditions (high pH), this cation deprotonates to return to the neutral, uncharged amine.
Mechanism of pH-Responsiveness:
Low pH (Acidic): R₃N + H⁺ ⇌ R₃NH⁺
High pH (Basic): R₃NH⁺ + OH⁻ ⇌ R₃N + H₂O
This reversible transition from a neutral, often hydrophobic state to a charged, more hydrophilic state can be harnessed to induce macroscopic changes in a material. If this compound were incorporated as a monomer into a polymer chain (for example, through its alkyne group), the resulting polymer would exhibit pH-responsive behavior.
Polymers containing tertiary amines, such as poly[2-(diethylamino)ethyl methacrylate] (PDEA), are well-known to exhibit this property. rsc.orgwhiterose.ac.uk These polymers are typically soluble or swollen in acidic aqueous solutions due to electrostatic repulsion between the positively charged ammonium groups along the polymer backbone. As the pH increases, the polymer chains become neutral, leading to a collapse of the structure and, often, precipitation from the solution.
The potential use of this compound in such a system is outlined in the table below.
| pH Condition | State of Amine Group | Resulting Polymer Property | Potential Application |
| Acidic (e.g., pH < 7) | Protonated (Cationic) | Hydrophilic, Swollen/Soluble | Drug delivery in acidic environments (e.g., stomach, tumor microenvironment) |
| Neutral/Basic (e.g., pH > 7) | Deprotonated (Neutral) | Hydrophobic, Collapsed/Insoluble | Controlled release of encapsulated substances |
This pH-triggered change in solubility and conformation is the basis for creating various smart systems, including:
Drug Delivery Vehicles: Hydrogels or nanoparticles that release a therapeutic payload in the acidic microenvironment of tumors or specific cellular compartments like endosomes. nih.gov
Smart Coatings: Surfaces that can change their wettability or adhesive properties in response to a change in pH. rsc.org
Sensors: Materials that provide a detectable signal (e.g., a change in color or fluorescence) upon a pH shift.
While specific research detailing the synthesis of smart materials from this compound is not prominent, the chemical principles governing the behavior of tertiary amines strongly support its potential in this advanced application area. researchgate.net
Quantitative Structure Activity/property Relationships Qsar/qspr in Non Biological Contexts
Theoretical Frameworks and Methodologies for QSAR/QSPR
The development of a robust QSAR/QSPR model follows a structured protocol that includes dataset curation, calculation of molecular descriptors, variable selection, model generation using statistical methods, and rigorous validation. researchgate.net The overarching goal is to create a statistically significant relationship that can accurately predict the properties or activity of new, untested compounds based solely on their chemical structure. researchgate.net
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. pharmatutor.org The selection of appropriate descriptors is a critical step, as they are the foundation upon which the predictive model is built. For n,n-Dimethylundec-1-yn-3-amine, a combination of descriptor types would be necessary to capture its multifaceted chemical nature.
Electronic Descriptors: These quantify the electronic aspects of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. ucsb.edu For this compound, the electron-rich triple bond and the nitrogen lone pair significantly influence these values. Other electronic descriptors include dipole moment and polarizability, which describe the charge distribution and its susceptibility to distortion by an electric field. ucsb.edu
Steric Descriptors: These relate to the size and shape of the molecule. pharmatutor.org They include parameters like molecular weight, volume, surface area, and specific conformational descriptors. The long undecyl chain in this compound makes steric factors particularly important in determining how it interacts with other molecules or surfaces.
Topological Descriptors: Also known as 2D descriptors, these are derived from the graph representation of the molecule, describing the connectivity and branching of atoms. pharmatutor.org Indices such as the Randić index and Kier & Hall connectivity indices quantify the size, shape, and degree of branching within the molecular structure. pharmatutor.org They are computationally efficient and provide valuable information independent of the molecule's 3D conformation. pharmatutor.org
Table 1: Potential Molecular Descriptors for this compound
| Descriptor Category | Specific Descriptor Example | Information Encoded | Relevance to this compound |
|---|---|---|---|
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity | Governs the reactivity of the alkyne and amine groups. |
| Dipole Moment | Polarity and charge distribution | Influences solubility and intermolecular interactions. | |
| Polarizability | Deformability of the electron cloud | Affects London dispersion forces and interaction with catalysts. ucsb.edu | |
| Steric | Molecular Volume | Overall size and spatial occupancy | Determines accessibility to reactive sites and packing in materials. |
| Molar Refractivity | Molar polarizability and volume | Correlates with intermolecular forces and binding. researchgate.net | |
| Topological | Connectivity Indices | Atomic connectivity and branching | Differentiates isomers and relates to physical properties. pharmatutor.org |
| Topological Polar Surface Area (TPSA) | Surface area from polar atoms (N) | Predicts transport properties and interactions in polar media. researchgate.net |
Once descriptors are calculated for a set of compounds, statistical methods are employed to build the predictive model. researchgate.net Modern chemoinformatics heavily relies on machine learning (ML) for this task due to its ability to handle complex, non-linear relationships. nih.govacs.org
Regression Analysis: Methods like Multiple Linear Regression (MLR) are used to establish a linear relationship between the descriptors and a continuous property, such as boiling point or reaction rate. researchgate.net
Machine Learning Algorithms: For more complex relationships, a variety of ML algorithms are utilized. researchgate.net
Random Forest (RF): An ensemble method using multiple decision trees, known for its accuracy and robustness. spandidos-publications.com
Support Vector Machines (SVM): A powerful technique for both classification and regression that works by finding the optimal hyperplane to separate data points. spandidos-publications.com
Artificial Neural Networks (ANN): These models, inspired by the human brain, can capture highly intricate non-linear patterns in data. researchgate.net
The choice of algorithm depends on the nature of the dataset and the specific research question. nih.gov
Correlation of Molecular Structure with Reactivity Parameters (e.g., Reaction Rates, Selectivity)
The unique structure of this compound, featuring a terminal alkyne, makes it a candidate for various chemical transformations, including addition reactions, cycloadditions, and transition-metal-catalyzed couplings. acs.org QSAR models can be developed to correlate its structural descriptors with reactivity parameters. For instance, a model could predict the regioselectivity of a hydration reaction or the rate of a Sonogashira coupling by using electronic descriptors (like partial charges on the alkyne carbons) and steric descriptors (describing the bulkiness around the reaction center). By analyzing a series of related alkynes, a predictive model could identify which structural modifications enhance or diminish a desired reaction outcome.
Prediction of Catalytic Efficacy and Selectivity Based on Structural Features
In the context of catalysis, this compound could function as a substrate or a directing group. The nitrogen atom can coordinate to a metal center, potentially directing a catalytic reaction to a specific site. A QSAR model could predict the efficacy of this directing effect. By creating a dataset of similar amino-alkynes and their performance in a specific catalytic reaction (e.g., alkyne metathesis), one could build a model that uses descriptors for the amine's basicity and the steric environment to predict reaction yield or selectivity. nih.govresearchgate.net Such models are invaluable for designing more efficient catalytic systems.
Computational Design and Virtual Screening for New Functional Materials with Tuned Properties
The rigid, linear nature of the alkyne unit makes it an excellent building block for creating well-defined molecular architectures and polymers. nih.govrsc.org QSAR/QSPR models can guide the design of new materials derived from this compound. For example, if the goal is to create a polymer with a specific thermal stability or refractive index, a QSPR model could be built from known alkyne-based polymers. This model would then be used to perform a virtual screening of a library of hypothetical monomers related to this compound. The model would predict the properties of the resulting polymers, allowing researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov
Predictive Models for Physicochemical Properties Relevant to Material Science and Organic Synthesis
Physicochemical properties such as boiling point, density, and solubility are fundamental to both material science and the practical execution of organic synthesis. tutorialspoint.comfastercapital.com QSPR models are particularly effective at predicting these properties. For alkynes, properties like boiling point and density generally increase with molecular mass. tutorialspoint.comlibretexts.org A QSPR model could refine these predictions by incorporating descriptors for polarity and intermolecular forces. For a series of N,N-dialkyl-alkyn-3-amines, a model could accurately predict how changes in the alkyl chain length affect these key physical properties.
Table 2: Hypothetical QSPR Prediction of Boiling Points for a Series of Amino-Alkynes
| Compound | Molecular Weight (g/mol) | TPSA (Ų) | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| n,n-Dimethylpent-1-yn-3-amine | 111.19 | 3.24 | 120 | 122 |
| n,n-Dimethylhex-1-yn-3-amine | 125.22 | 3.24 | 145 | 144 |
| n,n-Dimethylhept-1-yn-3-amine | 139.25 | 3.24 | 168 | 167 |
| This compound | 195.35 | 3.24 | 245 | 246 |
| n,n-Diethylundec-1-yn-3-amine | 223.41 | 3.24 | 265 | 264 |
Note: Data in this table is illustrative to demonstrate the principle of QSPR modeling.
Future Research Directions and Perspectives in N,n Dimethylundec 1 Yn 3 Amine Chemistry
Development of More Efficient, Sustainable, and Green Synthetic Routes
The advancement of synthetic chemistry is increasingly benchmarked against the principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of non-toxic reagents and solvents. nih.govresearchgate.net Future research into the synthesis of N,N-Dimethylundec-1-yn-3-amine should be firmly rooted in these principles.
Current synthetic approaches may rely on multi-step sequences with stoichiometric reagents. A forward-looking approach would involve the development of catalytic, one-pot procedures. For instance, the use of transition-metal catalysts could enable the direct N-methylation of a primary amine precursor using environmentally benign methylating agents like dimethyl carbonate or even carbon dioxide as a C1 source. researchgate.netunive.it
Furthermore, the adoption of innovative process technologies such as flow chemistry and mechanochemistry could significantly enhance the efficiency and safety of the synthesis. nih.gov Flow reactors can offer superior control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste generation. nih.gov Mechanochemical methods, which utilize mechanical force to induce reactions, can often be performed in the absence of bulk solvents, aligning perfectly with the goals of green chemistry. researchgate.net
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Feature | Traditional Route (Hypothetical) | Green/Sustainable Route (Proposed) |
| Starting Materials | Multi-step from undecynol | One-pot from undecyn-3-amine |
| Reagents | Stoichiometric and potentially hazardous reagents | Catalytic amounts of transition metals, benign methylating agents (e.g., DMC, CO2) |
| Solvents | Volatile organic compounds (VOCs) | Greener solvents (e.g., water, bio-solvents) or solvent-free conditions (mechanochemistry) |
| Energy Input | Conventional heating (oil baths) | Microwave irradiation, flow reactor heating, or mechanical energy |
| Waste Generation | Higher E-Factor (Environmental Factor) | Lower E-Factor, potential for catalyst recycling |
| Process | Batch processing | Continuous flow processing |
Exploration of Novel Reaction Pathways and Transformations Driven by the Alkyne-Amine Bifunctionality
The coexistence of an alkyne and an amine within the same molecule is a recipe for unique chemical reactivity. The amine can act as an internal base, nucleophile, or directing group, influencing the reactivity of the proximate alkyne. This bifunctionality is a key area for future exploration.
A significant challenge in synthetic chemistry is the hydroamination of alkynes with aliphatic amines, often hampered by catalyst inhibition due to strong amine coordination. nih.gov In this compound, the intramolecular nature of this arrangement could be harnessed to facilitate novel cyclization reactions, potentially leading to the synthesis of nitrogen-containing heterocyclic compounds. Research could focus on developing catalytic systems, perhaps involving gold or other π-acidic metals, that can effectively mediate such intramolecular transformations. nih.gov
Moreover, the alkyne moiety can participate in a host of other reactions, including multicomponent reactions, which are highly valued for their ability to build molecular complexity in a single step. nih.gov this compound could serve as a versatile building block in such reactions, with the amine group potentially modulating the regioselectivity or stereoselectivity of the transformation. The exploration of cycloadditions, transition-metal-catalyzed cross-couplings, and "click" reactions will undoubtedly uncover new synthetic possibilities. acs.org
Table 2: Potential Novel Reaction Pathways for this compound
| Reaction Type | Role of Alkyne | Role of Amine | Potential Products |
| Intramolecular Hydroamination/Cyclization | Electrophile (when activated by a catalyst) | Internal Nucleophile | Substituted piperidines or other N-heterocycles |
| Multicomponent Reactions (e.g., A3 coupling) | Reactive component | Basic catalyst or nucleophilic component | Complex propargylamines |
| Directed C-H Functionalization | Spectator or reactive partner | Directing group | Functionalized alkyl chains |
| "Click" Chemistry (e.g., CuAAC) | Reaction handle | Modulating group (solubility, basicity) | Triazole-containing functional materials |
Integration of Advanced Computational and Experimental Approaches for Rational Compound Design
The synergy between computational modeling and experimental work is a powerful engine for modern chemical research. For this compound, computational tools like Density Functional Theory (DFT) can provide profound insights into its electronic structure, conformational preferences, and reaction mechanisms. researchgate.net
Future research should leverage these computational methods to:
Predict Reactivity: Model potential reaction pathways to predict activation barriers and thermodynamic stabilities of intermediates and products, thereby guiding experimental efforts toward the most promising transformations.
Design Catalysts: Computationally screen potential catalysts for specific reactions, such as the aforementioned intramolecular cyclizations, to identify candidates with optimal activity and selectivity before committing to laboratory synthesis.
Interpret Spectroscopic Data: Calculate spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new compounds derived from this compound.
This "in silico" approach, when combined with high-throughput experimental screening, can dramatically accelerate the pace of discovery, enabling a more rational and resource-efficient exploration of the chemical space surrounding this versatile molecule.
Expanding Applications in Emerging Fields of Chemical Science (e.g., Sensor Development, Nanotechnology)
The unique structure of this compound makes it an attractive candidate for applications in materials science and beyond. lookchem.com The terminal alkyne is a prime functional handle for attachment to surfaces or biomolecules via copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry."
Nanotechnology: The molecule could be used to functionalize nanoparticles, nanotubes, or surfaces like graphene, imparting specific properties such as solubility, pH-responsiveness (due to the amine group), or further reactive sites for hierarchical assembly.
Sensor Development: The amine group can act as a binding site for metal ions or as a pH-sensitive element. The binding of an analyte could induce a conformational change or an electronic perturbation that affects the alkyne, potentially leading to a detectable signal (e.g., fluorescence quenching or enhancement in a suitably designed system). This dual functionality could be the basis for novel chemosensors.
Table 3: Potential Applications of this compound in Emerging Fields
| Field | Enabling Structural Feature(s) | Potential Application |
| Nanotechnology | Terminal Alkyne (Click Chemistry) | Surface functionalization of nanoparticles, creating tailored nanomaterials. |
| Materials Science | Amine & Alkyne | Monomer for the synthesis of functional polymers with tunable properties. |
| Sensor Technology | Tertiary Amine (Binding Site), Alkyne (Signal Transduction) | Development of colorimetric or fluorescent sensors for metal ions or pH. |
| Bioconjugation | Terminal Alkyne | Labeling of biomolecules for imaging or diagnostic purposes. |
Addressing Remaining Challenges and Identifying New Opportunities in Alkyne-Amine Chemistry Research
While the potential is vast, several challenges inherent to alkyne-amine chemistry must be addressed to fully unlock the utility of this compound. A primary challenge is the selective functionalization of one reactive site in the presence of the other without the need for protecting groups. nih.gov
Another significant hurdle is controlling the regioselectivity of reactions along the undecyl chain. The molecule contains numerous C-H bonds of similar reactivity, making selective functionalization a formidable task. rsc.orgresearchgate.net The development of catalysts that can distinguish between these positions, perhaps through a directing effect from the amine group, represents a major research opportunity.
Furthermore, the carbon atom at the 3-position is a stereocenter. The development of stereoselective synthetic routes to access enantiomerically pure forms of this compound would be a significant advance, opening up applications in asymmetric catalysis and medicinal chemistry.
Key Opportunities:
Catalyst Development: Designing catalysts that are tolerant to the amine functionality or that can exploit it for cooperative catalysis.
Stereoselective Synthesis: Creating methods to produce enantiopure this compound and its derivatives.
Polymer Chemistry: Utilizing the molecule as a bifunctional monomer for the synthesis of novel polymers with unique properties.
Bioorthogonal Chemistry: Exploring the reactivity of the alkyne in biological systems, leveraging the amine to modulate solubility and cell permeability.
By systematically addressing these challenges and capitalizing on the inherent opportunities, the scientific community can pave the way for this compound to become a valuable tool in the arsenal (B13267) of synthetic chemists and material scientists.
Q & A
Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate mechanisms of action?
- Methodological Answer : Combine photoaffinity labeling (using azide/alkyne tags) with click chemistry to map cellular targets. Cryo-EM or X-ray crystallography may resolve binding modes, while metabolomics identifies downstream pathway perturbations .
Key Considerations for Researchers
- Stereochemical Purity : Chiral HPLC or SFC is critical for resolving enantiomers, especially if the alkyne group influences stereoselective interactions .
- Regulatory Compliance : Adhere to EMA and ICH guidelines for nitrosamine risk assessment, particularly when using secondary amines or nitrosating agents .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational and structural biology to accelerate mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
